N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide
Description
This compound features a tertiary amine (dimethylamino group) attached to a phenyl ring, a 4-phenylpiperazine moiety, and a 3-phenylpropanamide chain.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O/c1-31(2)26-16-14-25(15-17-26)28(23-30-29(34)18-13-24-9-5-3-6-10-24)33-21-19-32(20-22-33)27-11-7-4-8-12-27/h3-12,14-17,28H,13,18-23H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNOASXFBFLFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide typically involves multiple steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions to introduce the dimethylamino group.
Synthesis of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized through a cyclization reaction involving a phenyl-substituted precursor and a suitable amine.
Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the phenylpiperazine intermediate in the presence of a coupling agent such as carbodiimide to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group or the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physical Properties
The following table summarizes key structural differences and physical properties of analogous compounds:
Key Observations:
- Piperazine vs. Pyrrolidine/Piperidine : Replacing the piperazine ring with pyrrolidine (12g) or piperidine (12f) alters hydrogen bonding and steric effects, impacting melting points and solubility. For example, 12g (pyrrolidine) has a higher melting point (163.6–165.5°C) than 12f (116.8–117.8°C) due to reduced conformational flexibility .
- Amide Chain Variations: The target compound’s 3-phenylpropanamide chain contrasts with the ethoxy-linked amides in 12f/12g and the conjugated dienamide in 16d.
- Substituent Effects : Dichlorophenyl (7g) or furoyl () groups on piperazine may enhance receptor binding affinity compared to the target compound’s phenyl group, as halogens or heterocycles often improve lipophilicity and target interactions .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-phenylpropanamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by multiple aromatic rings and a piperazine moiety, suggests a diverse range of biological activities. This article delves into its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features:
- Dimethylamino group : Known for enhancing lipophilicity and receptor binding.
- Phenylpiperazine moiety : Often associated with interactions with neurotransmitter receptors.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C29H36N4O |
| IUPAC Name | This compound |
| Key Functional Groups | Dimethylamino, Phenyl, Piperazine |
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant properties. Research indicates that derivatives containing piperazine structures often exhibit activity against seizures by modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study: Anticonvulsant Screening
A study synthesized various analogs of this compound and evaluated their activity using standard models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test. The results showed that certain derivatives demonstrated significant anticonvulsant activity, particularly in the MES model.
Table 2: Anticonvulsant Activity Results
| Compound ID | Test Type | Dose (mg/kg) | Protection Rate (%) |
|---|---|---|---|
| 14 | MES | 100 | 80 |
| 16 | MES | 300 | 75 |
| 20 | PTZ | 100 | 70 |
The mechanism through which this compound exerts its biological effects involves interaction with specific neurotransmitter receptors. The presence of the dimethylamino group enhances its ability to cross the blood-brain barrier, thus affecting central nervous system functions.
Interaction with Receptors
Preliminary data suggest that compounds similar to this compound can modulate the activity of:
- Serotonin receptors : Potentially influencing mood and anxiety.
- Dopamine receptors : Implicated in reward pathways and movement control.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that lipophilicity plays a significant role in determining the distribution and elimination profiles of similar compounds.
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity (log P) | High |
| Bioavailability | Moderate to High |
| Half-life | Variable depending on formulation |
Toxicity Studies
Initial toxicity evaluations have been conducted using standard models. The rotarod test was employed to assess acute neurological toxicity, revealing that while some derivatives exhibited promising anticonvulsant activity, they also presented varying degrees of toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
